5-bromo-2-(methylthio)benzaldehyde
Overview
Description
5-bromo-2-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7BrOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and a methylsulfanyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(methylthio)benzaldehyde typically involves the bromination of 2-methylsulfanylbenzaldehyde. One common method is to use N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 5-Bromo-2-methylsulfanylbenzoic acid.
Reduction: 5-Bromo-2-methylsulfanylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-bromo-2-(methylthio)benzaldehyde depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are key reactive sites. The bromine atom can participate in electrophilic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These reactive sites enable the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylbenzaldehyde: Similar structure but lacks the methylsulfanyl group.
5-Bromo-2-methoxybenzaldehyde: Similar structure but has a methoxy group instead of a methylsulfanyl group.
5-Bromo-2-chlorobenzaldehyde: Similar structure but has a chlorine atom instead of a methylsulfanyl group
Uniqueness
The presence of the methylsulfanyl group in 5-bromo-2-(methylthio)benzaldehyde imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H7BrOS |
---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
5-bromo-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H7BrOS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 |
InChI Key |
WIXYCKMFHNDKOU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.